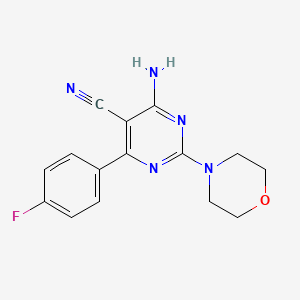
4-Amino-6-(4-fluorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile
Description
4-Amino-6-(4-fluorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Properties
Molecular Formula |
C15H14FN5O |
|---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
4-amino-6-(4-fluorophenyl)-2-morpholin-4-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C15H14FN5O/c16-11-3-1-10(2-4-11)13-12(9-17)14(18)20-15(19-13)21-5-7-22-8-6-21/h1-4H,5-8H2,(H2,18,19,20) |
InChI Key |
NAKRGYATHUTOEV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=N2)N)C#N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-fluorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as 4-fluoroaniline and ethyl cyanoacetate in the presence of a base like sodium ethoxide.
Introduction of the morpholine group: The intermediate product is then reacted with morpholine under reflux conditions to introduce the morpholinyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(4-fluorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and morpholinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Ammonia, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-Amino-6-(4-fluorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Amino-6-(4-fluorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(4-chlorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile
- 4-Amino-6-(4-bromophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile
- 4-Amino-6-(4-methylphenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile
Uniqueness
4-Amino-6-(4-fluorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


